Pomalidomide-5-C12-NH2 (hydrochloride)

CRBN binding affinity PROTAC linker attachment off-target zinc finger degradation

C5-functionalized cereblon ligand with C12-amine linker for PROTAC synthesis. The C5 attachment preserves CRBN binding while minimizing off-target zinc finger degradation. C12 alkyl chain enhances membrane permeability and enables linker SAR studies. Terminal amine allows amide conjugation to carboxyl ligands. HCl salt ensures solubility and stability. ≥98% purity. Standardize on this defined building block to avoid cross-study variability.

Molecular Formula C25H37ClN4O4
Molecular Weight 493.0 g/mol
Cat. No. B12374700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C12-NH2 (hydrochloride)
Molecular FormulaC25H37ClN4O4
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl
InChIInChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H
InChIKeyOJPOYIIDYYDEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5-C12-NH2 Hydrochloride: CRBN E3 Ligase Ligand-Linker Building Block for PROTAC Development


Pomalidomide-5-C12-NH2 (hydrochloride) is a functionalized cereblon (CRBN) E3 ligase ligand derived from the FDA-approved immunomodulatory drug pomalidomide [1]. It incorporates a C12 alkyl chain terminating in a primary amine at the C5 position of the phthalimide ring, enabling conjugation to carboxyl-containing target protein ligands for PROTAC synthesis . The compound is supplied as a hydrochloride salt to enhance aqueous solubility and chemical stability during storage and handling . With a molecular weight of 493.04 g/mol and a purity specification of ≥98%, this building block is specifically designed for modular assembly of heterobifunctional degraders in targeted protein degradation (TPD) research programs .

Pomalidomide-5-C12-NH2 Hydrochloride: Why Linker Chemistry and Attachment Position Preclude Generic Substitution in PROTAC Design


In PROTAC-mediated targeted protein degradation, linker composition and E3 ligase ligand attachment position are not interchangeable design variables—they directly determine ternary complex geometry, degradation efficiency, and off-target profiles [1]. Linker length mismatches of as few as two methylene units can abolish degradation activity entirely, while the choice between alkyl and PEG-based linkers affects membrane permeability and intracellular accumulation [2]. Furthermore, the C5 modification site on the pomalidomide phthalimide ring has been demonstrated to preserve CRBN binding while enabling functional linker installation without introducing the off-target zinc finger degradation liabilities associated with alternative attachment points [3]. Consequently, substitution with an unmodified pomalidomide, a different linker chemistry (e.g., PEG-only), or an alternative attachment isomer will yield quantitatively different degradation outcomes, rendering cross-study comparability invalid and potentially derailing SAR optimization campaigns [4].

Pomalidomide-5-C12-NH2 Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


C5 Position Modification Preserves CRBN Binding Affinity Without Introducing Off-Target Zinc Finger Degradation

Functionalization at the C5 position of the pomalidomide phthalimide ring maintains CRBN binding affinity comparable to unmodified pomalidomide while providing a viable exit vector for linker installation [1]. In contrast, alternative modification strategies have been shown to compromise binding or introduce unwanted neosubstrate degradation activity. Notably, selective C5 functionalization has been demonstrated to minimize off-target degradation of human C2H2 zinc finger proteins, a class-level liability inherent to pomalidomide-based PROTACs that degrade essential endogenous ZF proteins [2]. A high-throughput imaging screening platform evaluating pomalidomide-based PROTACs confirmed that rational modification at the C5 position reduces ZF off-target effects while preserving on-target degradation potency [2].

CRBN binding affinity PROTAC linker attachment off-target zinc finger degradation

Alkyl-Amine Linker Chemistry Demonstrates Improved Cell Permeability and Reduced Neosubstrate Activity Relative to Amide Counterparts

The C12 alkyl-amine linker in Pomalidomide-5-C12-NH2 hydrochloride represents an alkyl-connected CRBN binder architecture. High-throughput experimentation in cereblon-directed PROTAC development has demonstrated that alkyl-connected CRBN binders exhibit improved cell permeability and reduced neosubstrate activity when compared with their amide counterparts [1]. This finding was validated through the synthesis of a heterobifunctional BRD4 degrader bearing an alkyl connection point, which showed an improved CRBN neosubstrate selectivity profile compared to the corresponding amide-linked degrader [2].

cell permeability neosubstrate degradation PROTAC linker chemistry

C12 Alkyl Linker Length Provides Defined Spatial Reach Distinct from PEG-Based Alternatives

The C12 alkyl chain (approximately 12-atom linear reach) in Pomalidomide-5-C12-NH2 offers a defined, hydrophobic spacer geometry that differs fundamentally from PEG-based linkers (e.g., PEG5 with ~15 atoms including polar oxygen centers) [1]. PROTAC linker optimization studies have established that linker length and composition directly modulate ternary complex stability and degradation efficiency, with alkyl linkers providing distinct physicochemical properties relative to PEG alternatives [2]. A mismatch as small as two methylene units can switch a degrader from full activity to complete inactivity, underscoring the non-interchangeable nature of linker length [3]. The terminal primary amine enables versatile conjugation to carboxyl-containing warheads via standard amide bond formation .

linker length optimization ternary complex geometry PROTAC linker design

Hydrochloride Salt Form Enhances Aqueous Solubility and Chemical Stability for Experimental Handling

Pomalidomide-5-C12-NH2 is supplied as the hydrochloride salt to enhance solubility and chemical stability during storage and experimental handling . This salt form provides improved aqueous solubility compared to the free base, facilitating dissolution in DMSO and aqueous buffer systems for in vitro assays [1]. The compound is specified with a purity of 98.07% (HPLC), ensuring batch-to-batch consistency for reproducible PROTAC synthesis . Storage recommendations include powder at -20°C for up to 3 years and dissolved stock at -80°C for up to 1 year [1].

solubility chemical stability PROTAC building block formulation

Pomalidomide-5-C12-NH2 Hydrochloride: Primary Application Scenarios for Scientific and Industrial Procurement


PROTAC Library Synthesis for Linker Length and Hydrophobicity SAR Exploration

Pomalidomide-5-C12-NH2 hydrochloride is optimally deployed in parallel synthesis of PROTAC libraries designed to systematically explore linker length and hydrophobicity structure-activity relationships . The C12 alkyl chain provides a defined hydrophobic spacer of intermediate length (~12 atoms), enabling comparison with shorter alkyl linkers (C2-C8) and longer PEG-based alternatives. The terminal primary amine permits facile conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry, enabling modular library assembly. This application is particularly valuable for medicinal chemistry teams optimizing ternary complex geometry and membrane permeability in early-stage degrader discovery programs [1].

Development of CRBN-Recruiting Degraders Requiring Minimized Off-Target Zinc Finger Degradation

For research programs where confounding off-target degradation of endogenous zinc finger proteins would obscure data interpretation or introduce toxicity liabilities, Pomalidomide-5-C12-NH2 hydrochloride provides a C5-functionalized CRBN ligand that preserves on-target recruitment while minimizing ZF degrome activation . High-throughput imaging-based screening platforms have validated that selective C5-position functionalization of pomalidomide reduces off-target ZF degradation compared to unmodified pomalidomide-based PROTACs . This scenario is most relevant for oncology and immunology degrader programs where clean target engagement and unambiguous phenotypic readouts are critical for lead optimization.

Synthesis of PROTACs Targeting Intracellular Proteins Requiring Enhanced Membrane Permeability

Pomalidomide-5-C12-NH2 hydrochloride is well-suited for PROTAC programs targeting intracellular proteins where cellular permeability is a key optimization parameter. Class-level evidence demonstrates that alkyl-connected CRBN binders exhibit improved cell permeability compared to amide-linked counterparts . The C12 alkyl linker contributes hydrophobicity that may enhance passive membrane diffusion, a critical determinant of intracellular degrader concentration and degradation efficiency. This application scenario is particularly relevant for targets with cytoplasmic or nuclear localization where efficient cellular uptake is prerequisite for achieving maximal degradation (Dmax) and DC50 values in cell-based assays [1].

Synthesis of KRAS G12C and Other Oncoprotein Degraders Using Validated Ligand-Linker Conjugates

Pomalidomide-C12-NH2 hydrochloride (a positional isomer/structural variant of the C5-substituted compound) has been established as the E3 ligase ligand-linker conjugate component of PROTAC KRAS G12C degrader-1, a cereblon-based degrader demonstrating potent anticancer activity through KRAS G12C degradation and MAPK pathway suppression . The C5-substituted analog (Pomalidomide-5-C12-NH2 hydrochloride) offers a structurally related building block with the validated C12-amine linker architecture, enabling researchers to expand upon established KRAS degrader SAR or develop degraders against alternative oncogenic drivers using a proven ligand-linker scaffold. This application is directly relevant to oncology degrader programs targeting historically 'undruggable' proteins.

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